molecular formula C10H19ClO3S B13625995 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride

Katalognummer: B13625995
Molekulargewicht: 254.77 g/mol
InChI-Schlüssel: ZIWDNHMLXSPJTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid+SOCl22-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride+SO2+HCl\text{2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-((Cyclopentyloxy)methyl)butane-1-sulfonic acid+SOCl2​→2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions and controlling the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Reaction Conditions: These reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, often at low temperatures to control the reaction rate.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate esters: Formed by the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: Used in the development of potential drug candidates.

    Material Science: Employed in the modification of polymers and other materials to introduce sulfonyl functional groups.

Wirkmechanismus

The mechanism of action of 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methanesulfonyl chloride
  • Ethanesulfonyl chloride
  • Propane-1-sulfonyl chloride

Uniqueness

2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in reactions.

Eigenschaften

Molekularformel

C10H19ClO3S

Molekulargewicht

254.77 g/mol

IUPAC-Name

2-(cyclopentyloxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-2-9(8-15(11,12)13)7-14-10-5-3-4-6-10/h9-10H,2-8H2,1H3

InChI-Schlüssel

ZIWDNHMLXSPJTA-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC1CCCC1)CS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.